2-(4-Sec-butylphenyl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Sec-butylphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C20H19NO2 and a molecular weight of 305.38 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . It features a quinoline core structure, which is a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring.
Preparation Methods
The synthesis of quinoline derivatives, including 2-(4-Sec-butylphenyl)quinoline-4-carboxylic acid, can be achieved through various methods. Some of the common synthetic routes include:
Friedlander Synthesis: This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method involves the reaction of aniline with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid.
Doebner-Miller Reaction: This method involves the condensation of aniline with β-ketoesters in the presence of an acid catalyst.
Industrial production methods often focus on greener and more sustainable processes, such as using microwave irradiation, ionic liquids, or ultrasound-promoted synthesis .
Chemical Reactions Analysis
2-(4-Sec-butylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
2-(4-Sec-butylphenyl)quinoline-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: Quinoline derivatives have shown potential in anticancer, antimalarial, and antimicrobial activities.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-Sec-butylphenyl)quinoline-4-carboxylic acid involves its interaction with molecular targets and pathways. Quinoline derivatives are known to interact with various enzymes and receptors, leading to their biological effects . For example, they can inhibit topoisomerase enzymes, which are essential for DNA replication and transcription .
Comparison with Similar Compounds
2-(4-Sec-butylphenyl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:
2-Phenylquinoline-4-carboxylic acid: This compound has similar biological activities but differs in the substituent on the phenyl ring.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position, which can lead to different chemical reactivity and biological activities.
Quinoline-2-carboxylate derivatives: These compounds have a carboxylate group at the 2-position, which can affect their solubility and reactivity.
Properties
IUPAC Name |
2-(4-butan-2-ylphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-3-13(2)14-8-10-15(11-9-14)19-12-17(20(22)23)16-6-4-5-7-18(16)21-19/h4-13H,3H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQWMFKYQCRUMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.